Cafedrine

Description

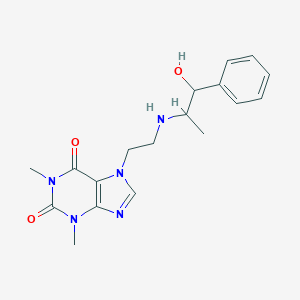

Structure

3D Structure

Properties

IUPAC Name |

7-[2-[(1-hydroxy-1-phenylpropan-2-yl)amino]ethyl]-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O3/c1-12(15(24)13-7-5-4-6-8-13)19-9-10-23-11-20-16-14(23)17(25)22(3)18(26)21(16)2/h4-8,11-12,15,19,24H,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJSKUDDDPKGBJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)NCCN2C=NC3=C2C(=O)N(C(=O)N3C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50866678 | |

| Record name | Cafedrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50866678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14535-83-2, 58166-83-9 | |

| Record name | Norephendrinetheophylline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014535832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cafedrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50866678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemo Structural Characterization of Cafedrine

Established Reaction Pathways for Cafedrine Synthesis

Two principal methodologies have been identified for the synthesis of this compound: alkylation processes involving theophylline (B1681296) precursors and a reductive amination approach.

Alkylation Processes Involving Theophylline Precursors

The most common synthetic route for this compound involves the alkylation of theophylline (1,3-dimethylxanthine) with a halogenated propylamine (B44156) derivative. uni.lu A specific example describes the reaction of theophylline with 2-chloro-3-(methylamino)-1-propanol. This reaction is typically conducted under basic conditions to facilitate the necessary nucleophilic attack. uni.lu

Mechanistic Aspects of Core Structural Formation

The alkylation pathway proceeds via a nucleophilic substitution mechanism. In this reaction, the N⁷ nitrogen of the theophylline molecule acts as a nucleophile, attacking the electrophilic carbon atom adjacent to the chlorine atom on the 2-chloro-3-(methylamino)-1-propanol derivative. uni.lu This results in the formation of the N⁷-alkylated theophylline structure that defines this compound. uni.lu

An alternative synthetic strategy employs a reductive amination approach to construct the side chain. This method begins with the reaction of theophylline with epichlorohydrin, leading to the formation of an epoxide intermediate. uni.lu Subsequent ring-opening of this epoxide with methylamine (B109427) yields a secondary amine, which is then reduced. The reduction step can be achieved using various reducing agents, such as sodium borohydride (B1222165), or through hydrogenation with hydrogen gas over a palladium catalyst. uni.lu This reductive amination route is noted for offering higher regioselectivity compared to direct alkylation and has the advantage of avoiding halogenated intermediates, which can reduce environmental toxicity. uni.lu

Optimized Reaction Conditions and Catalytic Strategies in this compound Synthesis

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound, involving careful consideration of solvent systems, temperature, duration, and catalytic strategies.

Temperature and Duration Parameters for Selective Synthesis

For the alkylation of theophylline precursors, elevated temperatures typically ranging from 80–100°C are used to accelerate the reaction kinetics. uni.lu The reaction duration commonly spans 6–12 hours, leading to reported yields of 60–75% after purification. uni.lu It is crucial to maintain temperatures below 100°C, as exceeding this range can lead to thermal degradation of the theophylline precursor or the formation of undesired byproducts, potentially through mechanisms like Hofmann elimination. uni.lu In industrial-scale production, continuous flow reactors are sometimes utilized, with optimized parameters including a residence time of 30–45 minutes at 90°C to enhance reproducibility and minimize batch-to-batch variability. uni.lu

Catalytic strategies are also integral to efficient this compound synthesis. In the alkylation process, bases such as sodium hydride or potassium carbonate are employed to deprotonate theophylline, making its N⁷ nitrogen more nucleophilic. uni.lu To mitigate a competing side reaction involving O-alkylation at the theophylline's O⁶ position, the use of bulky bases like 1,8-diazabicycloundec-7-ene (DBU) is preferred to enhance N⁷ selectivity. uni.lu Furthermore, catalytic additives such as phase-transfer catalysts, for instance, tetrabutylammonium (B224687) bromide, can significantly improve yields by 15–20% in biphasic systems by enhancing interfacial reactivity. uni.lu For the reductive amination approach, palladium on carbon has been successfully employed as a catalyst for the reduction of the secondary amine intermediate. uni.lu

Exploration of Structural Analogues and Derivatives of this compound in Research

This compound itself is recognized as a chemical linkage of norephedrine (B3415761) and theophylline. Research into this compound's chemical properties extends to its reactivity, demonstrating that it can undergo various chemical transformations including oxidation, reduction, and substitution reactions. uni.lu The specific products formed from these reactions are dependent on the reagents and conditions employed. For example, oxidation reactions using agents like potassium permanganate (B83412) can yield oxidized derivatives, while reduction with agents such as sodium borohydride can produce reduced forms of the compound. uni.lu Substitution reactions involve the replacement of specific functional groups within the this compound molecule, leading to the formation of different derivatives. uni.lu

Beyond direct modifications of this compound, broader research efforts explore the synthesis and characterization of various theophylline derivatives. These studies often aim to investigate structure-activity relationships, which involves systematically analyzing how changes in chemical structure affect the compound's properties or biological activity. Such research contributes to a deeper understanding of the chemical space around theophylline and its derivatives, including compounds structurally related to this compound.

Design Rationales for Modulating Pharmacological Activity

The pharmacological activity of this compound is intricately linked to its chemical structure, particularly its dual nature as a conjugate of theophylline and norephedrine. Design rationales for modulating its activity often focus on leveraging or modifying the established mechanisms of its constituent parts.

This compound exerts its effects by stimulating the release of norepinephrine (B1679862) and binding to adrenergic receptors, which subsequently leads to an increase in intracellular calcium ion levels. This cascade ultimately enhances cardiac contractility and cardiac output, thereby increasing blood pressure. nih.gov

A significant aspect of this compound's clinical use is its co-administration with Theodrenaline (B228420), a noradrenaline derivative, typically in a 20:1 ratio. This combination demonstrates a synergistic effect, where this compound is believed to primarily contribute to β1-adrenergic receptor stimulation, while Theodrenaline provides α1-adrenergic-mediated vasoconstriction, resulting in balanced hemodynamic support. researchgate.net This synergistic interaction suggests that future derivative design could aim to optimize the balance of adrenergic receptor activation, potentially by fine-tuning the structural features that influence receptor affinity and selectivity.

Research has also indicated that this compound, either alone or in combination with Theodrenaline, can accelerate particle transport velocity in murine tracheal epithelium. This effect is mediated predominantly through β1-adrenergic receptor stimulation, which triggers IP3 receptor-associated calcium release. nih.gov The involvement of calcium signaling pathways, particularly through IP3 receptors, provides a specific molecular target for modulating this compound's effects. Derivatives could be designed to selectively enhance or diminish these calcium-dependent pathways.

Furthermore, general structure-activity relationship (SAR) studies on xanthine (B1682287) derivatives, such as caffeine (B1668208) and theophylline, offer valuable insights. These studies demonstrate that modifications at positions 1, 3, and 7 of the xanthine core can significantly influence their pharmacological activity, including their ability to activate ryanodine (B192298) receptors (Ca²⁺ release channels). Enhancing the hydrophobicity of side chains at these positions has been shown to increase the activating potency of xanthines on ryanodine receptors. google.com Applying these SAR principles to the theophylline moiety of this compound could lead to derivatives with altered or enhanced cardiac stimulant properties. Similarly, modifications to the norephedrine-like side chain could impact its ability to induce norepinephrine release or interact with specific adrenergic receptor subtypes.

Synthetic Accessibility of Proposed this compound Derivatives

The synthetic accessibility of this compound derivatives is supported by the established methodologies for synthesizing this compound itself and the known chemical versatility of its constituent scaffolds, theophylline and norephedrine.

The fundamental synthesis of this compound from theophylline and norephedrine or related bromo etophylline provides a robust starting point for creating analogs. wikipedia.orgpublish.csiro.au The ability to synthesize specific stereoisomers of this compound demonstrates that synthetic routes can be controlled to yield compounds with defined stereochemistry, a critical factor in modulating biological activity and selectivity. nih.gov

The theophylline core offers multiple sites for chemical modification. Alkylation reactions at various positions, such as the N7 position, are well-documented for theophylline, allowing for the introduction of diverse side chains. publish.csiro.aursc.org This flexibility enables the systematic exploration of the impact of different substituents on the pharmacological profile. For instance, varying the length or chemical nature of the linker connecting the theophylline and norephedrine moieties, or introducing different functional groups on the purine (B94841) ring, are synthetically feasible strategies.

The norephedrine component, being a chiral building block, also presents opportunities for structural diversification. Its derivatives can be synthesized with specific optical activities, allowing for the fine-tuning of stereochemical interactions with biological targets. rsc.orgjst.go.jpnih.govgoogle.comias.ac.in This includes modifications to the phenyl ring, the hydroxyl group, or the amino group within the norephedrine-like part of the molecule.

Beyond specific coupling reactions, this compound, like many organic compounds, is amenable to general chemical transformations such as oxidation, reduction, and substitution reactions. These reactions can be employed to introduce or modify functional groups on the this compound scaffold, leading to the formation of various derivatives with altered chemical properties and potentially modulated pharmacological activities. The well-understood reactivity of both the xanthine core and the phenethylamine-like side chain provides a strong basis for the synthetic exploration of this compound derivatives.

Molecular and Cellular Pharmacodynamics of Cafedrine

Adrenergic Receptor Interaction and Activation Studies

The pharmacodynamic profile of cafedrine is largely defined by its engagement with adrenergic receptors, leading to specific cellular responses.

Beta-Adrenergic Receptor Subtype Specificity and Activation Kinetics

Research indicates that this compound, especially when combined with theodrenaline (B228420), primarily mediates its effects through stimulation of β1-adrenergic receptors. nih.govnih.govresearchgate.netresearchgate.net Studies conducted on human atrial trabeculae have demonstrated that the direct sympathomimetic action of the this compound/theodrenaline combination (Akrinor™) is predominantly mediated via β1-adrenoceptors. researchgate.net

The crucial role of beta-adrenergic receptors in this compound's mechanism of action is further supported by experiments in murine tracheal epithelium. Non-selective inhibition of β-adrenergic receptors, achieved using ICI-118,551, completely abolished the effects of this compound, theodrenaline, and their 20:1 combination on particle transport velocity (PTV). nih.gov Interestingly, selective β1-adrenergic receptor inhibition alone did not alter these results, suggesting that both this compound and theodrenaline primarily act through the β1 receptor in this context. nih.gov

While specific kinetic data for this compound's interaction with beta-adrenergic receptors are limited, the general kinetics of adrenergic receptor activation are characterized by a rapid process. At saturating agonist concentrations, the time constant (τ) for β1- and β2-adrenergic receptor activation is approximately 50 milliseconds. This rapid activation involves a two-step mechanism: a fast ligand binding phase followed by a slower conformational change of the receptor. nih.gov

Table 1: Beta-Adrenergic Receptor Involvement in this compound's Effects

| Study Model / Condition | Inhibitor Used | Effect on this compound/Combination Action | Key Finding | Citation |

| Human Atrial Trabeculae | β1-AR blockade | Direct sympathomimetic action abolished | β1-AR mediated positive inotropy | researchgate.net |

| Murine Tracheal Epithelium | ICI-118,551 (non-selective β-AR) | Effects on PTV completely abolished | β-ARs are pivotal for PTV alteration | nih.gov |

| Murine Tracheal Epithelium | Selective β1-AR inhibition | No change in PTV alteration | Primarily β1-AR involvement | nih.gov |

Alpha-Adrenergic Receptor Modulatory Activities

The extent of this compound's modulatory activities on alpha-adrenergic receptors, particularly when administered as the this compound/theodrenaline combination, remains a subject of ongoing discussion and may exhibit variability depending on the specific vascular bed and species studied. nih.gov

In isolated porcine coronary arteries, the this compound/theodrenaline mixture was observed to induce vasoconstriction, but only under conditions where beta-adrenoceptors were pharmacologically blocked. This vasoconstrictive effect was subsequently reversed by the α1-adrenoceptor antagonist prazosin, indicating an α1-adrenergic receptor-mediated mechanism. nih.gov Furthermore, this compound itself is hypothesized to function as a partial agonist at the α1-adrenoceptor. This potential partial agonism could lead to a reduction in the vasoconstrictive effects typically mediated by endogenous noradrenaline and the noradrenaline component of theodrenaline. nih.gov

Table 2: Alpha-Adrenergic Receptor Modulatory Activities of this compound

| Study Model / Condition | Observation | Modulatory Activity | Citation |

| Porcine Coronary Arteries (β-AR blocked) | Vasoconstriction, reversible by prazosin | α1-AR agonism (combination) | nih.gov |

| General Mechanism | Hypothesized | Partial α1-AR agonism (this compound alone) | nih.gov |

| Tracheal Epithelium | No clinically relevant effects observed | Limited α-AR activity in this tissue | nih.gov |

Endogenous Norepinephrine (B1679862) Release Mechanisms and Potentiation

This compound, being a conjugate of norephedrine (B3415761) and theophylline (B1681296), is associated with the norephedrine component, which is recognized for its ability to stimulate the release of endogenous noradrenaline (norepinephrine) from sympathetic nerve endings. nih.govnih.gov This mechanism represents an indirect sympathomimetic action.

However, the binding of norephedrine to theophylline within the this compound molecule appears to modify this effect. Some research suggests that the indirect sympathomimetic effects of norephedrine, specifically its capacity to release noradrenaline, may be diminished or entirely lost when it is part of the this compound structure. researchgate.netnih.gov This has led to the hypothesis that this compound might not directly elicit sympathomimetic actions on its own but could potentially be metabolized into active compounds that then exert clinical effects. researchgate.net

Norepinephrine's intracellular signaling is mediated via cyclic AMP, where its production is enhanced by beta-adrenergic stimulation and attenuated by alpha-adrenergic stimulation. wvoems.org

Intracellular Signal Transduction Pathways Mediated by this compound

Beyond direct receptor interactions, this compound influences critical intracellular signaling cascades, particularly those involving calcium ions and cyclic AMP.

Calcium Ion Homeostasis and Release from Intracellular Stores (e.g., IP3 Receptors, Ryanodine (B192298) Receptors)

This compound, both alone and in its combination with theodrenaline, has been shown to induce a rapid and dose-dependent increase in cytosolic calcium concentration ([Ca²⁺]i) within human tracheal epithelial cells. researchgate.net This elevation in intracellular calcium is primarily driven by the release of calcium from internal cellular stores. researchgate.net

Early investigations suggested that the effects of this compound and the this compound/theodrenaline combination were mediated through IP3 receptor-associated calcium release, which was ultimately triggered by β1-adrenergic receptor stimulation. nih.govresearchgate.netresearchgate.net However, more recent and detailed studies have refined this understanding, indicating that the increase in [Ca²⁺]i induced by this compound (and its combination) in human tracheal epithelial cells is predominantly mediated by ryanodine receptor (RyR)-dependent Ca²⁺ release, rather than IP3 receptors. researchgate.net

Table 3: Effects of this compound on Intracellular Calcium Release in Human Tracheal Epithelial Cells

| Compound / Combination | Effect on Cytosolic [Ca²⁺]i | Mechanism of Ca²⁺ Release | Receptor Involvement | Citation |

| This compound alone | Dose-dependent increase | Ryanodine Receptor (RyR) | β-Adrenergic Receptor | researchgate.net |

| This compound/Theodrenaline | Dose-dependent increase | Ryanodine Receptor (RyR) | β-Adrenergic Receptor | researchgate.net |

| This compound alone | Abolished by RyR inhibition | Not IP3 Receptor mediated | N/A | researchgate.net |

Adenylyl Cyclase Activation and Cyclic AMP Production

The activation of β1-adrenergic receptors, a key action of this compound, typically leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This occurs through the activation of adenylyl cyclase (AC), an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cAMP, primarily via Gs-proteins. nih.govcolostate.eduwikipedia.orgmdpi.com Cyclic AMP functions as a crucial second messenger, subsequently activating protein kinase A (PKA), which then phosphorylates various downstream target proteins. colostate.eduwikipedia.org

While β1-adrenergic receptor stimulation is a pivotal mechanism for this compound's effects, studies on murine tracheal epithelium have shown that this compound, theodrenaline, and their combination could still increase particle transport velocity even when protein kinase A (PKA) was inhibited. nih.gov This suggests that although cAMP production is a component of the signaling cascade, the observed increase in PTV was primarily dependent on IP3 receptor activation (later clarified as RyR activation), indicating a PKA-independent pathway for this specific cellular response. nih.govresearchgate.net

Furthermore, the theophylline component of this compound is known to inhibit phosphodiesterase 3 (PDE3). Inhibition of PDE3 slows the degradation of cAMP, thereby increasing its intracellular concentration and potentially reinforcing the effects of β1-adrenoceptor stimulation. nih.gov

Table 4: this compound's Influence on Adenylyl Cyclase and cAMP Production

| Mechanism / Pathway | Role in this compound's Action | Key Outcome | Citation |

| β1-AR Activation | Leads to AC activation via Gs-proteins | Increased cAMP production | nih.govcolostate.eduwikipedia.orgmdpi.com |

| cAMP Production | Activates Protein Kinase A (PKA) | Downstream phosphorylation events | colostate.eduwikipedia.org |

| PKA Inhibition | PTV increase still observed (murine tracheal epithelium) | PKA-independent pathway for PTV | nih.govresearchgate.net |

| Theophylline (component) | PDE3 inhibition | Increased cAMP concentration, reinforcing β1-AR stimulation | nih.gov |

Phosphodiesterase Enzyme Inhibition (e.g., PDE3) and Cyclic Nucleotide Regulation

This compound's pharmacological profile includes phosphodiesterase (PDE) inhibition, primarily attributed to its theophylline component. mims.comwikipedia.org Theophylline is a known non-selective PDE inhibitor. mims.com Among the various PDE isoforms, PDE3 is particularly relevant in human cardiac tissue. mims.com

Inhibition of PDEs by theophylline slows the degradation of cyclic adenosine monophosphate (cAMP), thereby increasing intracellular cAMP concentrations. mims.com This elevation in cAMP levels reinforces β1-adrenoceptor stimulation, contributing to enhanced cardiac contractility. mims.com Furthermore, theophylline's PDE inhibition also impacts the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) to 5′-GMP, leading to cGMP accumulation. This accumulation of cGMP can inhibit the release of Ca²⁺ into the cytosol, potentially counteracting α1-mediated vasoconstriction in vascular smooth muscle cells.

Pharmacodynamic Effects in Isolated Biological Systems

Research into this compound's pharmacodynamic effects often involves isolated biological systems to elucidate its direct actions on specific tissues and cellular processes.

Analysis of Inotropic Responses in Isolated Cardiac Myocardium

This compound, as a component of the 20:1 this compound/Theodrenaline mixture, contributes to a positive inotropic effect, which is an increase in the force of myocardial contraction. mims.com This effect is largely mediated through the activation of β1-adrenoceptors in heart muscle cells. mims.com The norephedrine component of this compound stimulates the release of endogenous noradrenaline from nerve endings. mims.com This endogenously released noradrenaline, along with the noradrenaline component of Theodrenaline, activates β1-adrenoceptors, leading to the activation of adenylyl cyclase and subsequent conversion of ATP to cAMP, which increases inotropy. mims.com The theophylline component further reinforces this β1-adrenoceptor stimulation through PDE inhibition, by slowing cAMP degradation and increasing its concentration. mims.com

However, studies on isolated human atrial trabeculae have indicated that while the this compound/Theodrenaline mixture robustly increases contractile force (EC50 41 ± 3 mg/l), this compound alone did not demonstrate a positive inotropic effect in these preparations. In fact, the decline in force observed in this compound-treated trabeculae was not significantly different from control, suggesting that the indirect sympathomimetic effect of norephedrine is diminished when conjugated to theophylline within the this compound molecule. Therefore, the observed positive inotropy of the this compound/Theodrenaline combination in isolated cardiac myocardium appears to be primarily driven by theodrenaline and the PDE inhibitory actions of the combined drugs.

Table 1: Inotropic Responses in Isolated Human Atrial Myocardium

| Compound/Mixture | Effect on Contractile Force | Mechanism | EC50 (mg/l) | Reference |

| This compound/Theodrenaline (20:1) | Robust increase (positive inotropy) | β1-adrenoceptor activation, PDE inhibition | 41 ± 3 | |

| This compound alone | No significant positive effect | Indirect sympathomimetic effect lost when conjugated to theophylline | N/A |

Vasomotor Activity and Vascular Resistance Modulation in Isolated Vessel Models

This compound, as part of the this compound/Theodrenaline mixture, influences vasomotor activity and vascular resistance. The combination leads to a rapid increase in mean arterial pressure, with systemic vascular resistance remaining largely unchanged. mims.com This is considered an advantage over drugs that primarily act through α1-adrenoceptor activation, which can lead to pronounced vasoconstriction. mims.com

The norephedrine component of this compound stimulates the release of endogenous noradrenaline and may also act as a partial agonist at the α1-adrenoceptor, potentially mediating vasoconstriction. mims.com However, this vasoconstrictive potential is counteracted by the vasodilatory effect of theophylline, which is present in both this compound and Theodrenaline. mims.com Theophylline's inhibition of PDE3 leads to an accumulation of cGMP, which in turn inhibits Ca²⁺ release into the cytosol, promoting muscle relaxation and thus vasodilation.

In studies on isolated human internal mammary artery segments, increasing concentrations of the this compound/Theodrenaline mixture (4.2–168 mg/l) did not directly induce tension. However, the mixture shifted the noradrenaline concentration-response curve to the right (from -logEC50 6.18 ± 0.08 to 5.23 ± 0.05 M), suggesting an α-adrenoceptor antagonistic effect or a PDE inhibitory effect that modulates vascular tone. In porcine coronary arteries, the this compound/Theodrenaline mixture induced vasoconstriction only when β-adrenoceptors were blocked, and this effect could be abolished by the α1-adrenoceptor blocker prazosin. mims.com This indicates a complex interplay of adrenergic and PDE-mediated effects on vascular smooth muscle.

Table 2: Vasomotor Activity in Isolated Vessel Models (this compound/Theodrenaline Mixture)

| Isolated Vessel Model | Effect of this compound/Theodrenaline | Specific Findings | Reference |

| Human Internal Mammary Artery Segments | No direct tension increase | Shifted noradrenaline curve rightward (α-AR antagonistic or PDE inhibition) | |

| Porcine Coronary Arteries | Vasoconstriction (β-AR blocked) | Abolished by α1-adrenoceptor blocker prazosin | mims.com |

Influence on Mucociliary Function and Epithelial Cell Activity in Tracheal Models

This compound has demonstrated an influence on mucociliary function and epithelial cell activity, particularly in tracheal models. Studies have shown that this compound can increase intracellular calcium concentrations ([Ca²⁺]i) in human tracheal epithelial cells. wikipedia.org The administration of this compound alone or in combination with Theodrenaline resulted in a dose-dependent increase in [Ca²⁺]i levels. wikipedia.org The median effective concentration (EC50) for this compound alone to increase [Ca²⁺]i in human tracheal epithelial cells was identified as 3.14 mM, while for Theodrenaline alone it was 0.35 mM. wikipedia.org This calcium mobilization is mediated through the activation of β-adrenergic receptors and subsequent release of calcium from intracellular stores, specifically via ryanodine receptors (RyR). wikipedia.org

Further research utilizing murine trachea preparations investigated the impact of this compound on particle transport velocity (PTV), a surrogate for mucociliary clearance. All three applications—the this compound/Theodrenaline mixture, this compound alone, and Theodrenaline alone—induced a sharp, concentration-dependent increase in PTV. The median effective concentrations for PTV acceleration were 0.46 µM for the this compound/Theodrenaline combination (composed of 9.6 µM this compound and 0.46 µM Theodrenaline), 408 µM for this compound alone, and 4 µM for Theodrenaline alone. The underlying signal transduction cascades for both this compound and Theodrenaline effects on the murine respiratory epithelium were similar, involving IP3 receptor-associated calcium release that is ultimately triggered by β1-adrenergic receptor stimulation. Notably, PTV remained at its baseline value after both non-selective and selective β1-adrenergic receptor inhibition, highlighting the β1-adrenergic receptor's crucial role in mediating these effects. wikipedia.org

Table 3: Influence on Mucociliary Function and Epithelial Cell Activity

| Compound/Mixture | Effect on Tracheal Epithelial Cells | EC50 (Human Tracheal Epithelial Cells, [Ca²⁺]i) | EC50 (Murine Trachea, PTV) | Key Mechanism | Reference |

| This compound alone | Increased intracellular Ca²⁺, increased PTV | 3.14 mM | 408 µM | β-adrenergic receptor activation, RyR-mediated Ca²⁺ release, IP3 receptor-associated Ca²⁺ release | wikipedia.org |

| This compound/Theodrenaline (20:1) | Increased intracellular Ca²⁺, increased PTV | 0.38 mM (combination) | 0.46 µM (combination) | β-adrenergic receptor activation, RyR-mediated Ca²⁺ release, IP3 receptor-associated Ca²⁺ release | wikipedia.org |

Pharmacokinetic Research Insights into Cafedrine Non Human and in Vitro Models

Absorption and Distribution Studies in Preclinical Models

Research into the absorption and distribution of cafedrine in preclinical models indicates a relatively rapid disposition. Following both oral and intravenous administration, this compound has been reported to have a half-life of approximately 60 minutes. fishersci.bemitoproteome.orgguidetopharmacology.org An initial plasma level of 6 µg/mL was observed after the intravenous administration of a 200 mg dose of this compound. guidetopharmacology.orgnih.gov However, comprehensive data specifically detailing the distribution of this compound in plasma or various tissues in preclinical models are limited. mitoproteome.org Preclinical data have also indicated that this compound exhibits both beta-adrenergic and alpha-adrenergic components. nih.gov

Biotransformation Pathways and Metabolite Profiling

The biotransformation of this compound is a key aspect of its pharmacokinetic profile, leading to the formation of active and inactive metabolites.

Elucidation of Specific Metabolic Enzymes and Pathways

This compound is known to be metabolized into norephedrine (B3415761) and several other minor metabolites. fishersci.beguidetopharmacology.orgnih.gov The conversion of this compound to norephedrine suggests a cleavage of the chemical linkage between the norephedrine and theophylline (B1681296) components. While xenobiotics generally undergo metabolism to facilitate detoxification and excretion, specific enzymatic pathways (e.g., specific cytochrome P450 isoforms) responsible for the biotransformation of this compound itself have not been extensively documented in the available preclinical and in vitro research.

Identification and Characterization of Active Metabolites

Norephedrine has been identified as a significant active metabolite of this compound. mitoproteome.orgguidetopharmacology.org Studies suggest that this compound may function as a prodrug, with its observed clinical effects potentially mediated by its metabolites, particularly norephedrine. The precise characterization and activity profiles of other "minor metabolites" of this compound are not clearly detailed in the reviewed literature.

Comparative Metabolic Studies Across Diverse Experimental Systems

Comparative metabolic studies often utilize various in vitro systems, such as primary hepatocytes, liver microsomes, S9 subcellular fractions, and liver slices, as well as in vivo animal models, to understand drug metabolism. These systems help to identify metabolites and assess metabolic pathways. For instance, in vitro systems can be used to compare metabolism between laboratory animals and food-producing animals, potentially reducing the need for extensive in vivo animal studies. While the importance of such comparative studies is recognized for predicting human metabolism, specific detailed comparative metabolic data for this compound across different animal species or a range of in vitro experimental systems beyond general observations are not extensively reported in the provided research insights.

Excretion Mechanisms and Routes of Elimination in Animal Models

The primary route of elimination for the active metabolite of this compound, norephedrine, has been identified. Nearly 90% of the administered norephedrine is excreted via the kidneys, largely in an unchanged form, within 24 hours of administration in animal models. fishersci.beguidetopharmacology.org This indicates that renal excretion plays a major role in the elimination of norephedrine derived from this compound metabolism.

Pharmacological Interactions of Cafedrine at the Cellular and Molecular Level

Synergistic and Antagonistic Interactions with Co-Administered Sympathomimetics (e.g., Theodrenaline)

Cafedrine is frequently co-administered with theodrenaline (B228420), another sympathomimetic agent that is a chemical linkage of norepinephrine (B1679862) (noradrenaline) and theophylline (B1681296) wikipedia.orgciteab.com. This combination is notably available as a fixed 20:1 mixture of this compound to theodrenaline, marketed under names such as Akrinor, and is utilized for treating hypotensive states, including intraoperative hypotension guidetopharmacology.orglabshare.cn.

The synergistic effects of this combination are multifaceted. The norephedrine (B3415761) component of this compound facilitates the release of endogenous noradrenaline from nerve endings sigmaaldrich.com. This endogenously released noradrenaline, alongside the noradrenaline component derived from theodrenaline, activates β1-adrenoceptors (β1-AR) in cardiac muscle cells sigmaaldrich.com. This activation triggers a Gs-protein-mediated cascade, leading to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP) sigmaaldrich.com. The resultant increase in intracellular cAMP concentration contributes to enhanced cardiac inotropy sigmaaldrich.com.

A crucial element in the combined action is the theophylline moiety present in both this compound and theodrenaline. Theophylline acts as an unselective inhibitor of phosphodiesterases (PDEs), with PDE3 being particularly relevant in human cardiac tissue guidetopharmacology.orgsigmaaldrich.com. By inhibiting PDEs, theophylline slows the degradation of cAMP, thereby augmenting and prolonging the β1-adrenoceptor stimulation and further reinforcing the positive inotropic effect sigmaaldrich.com.

Beyond cardiac effects, studies on murine tracheal epithelium have demonstrated that the this compound/theodrenaline mixture, as well as the individual compounds, significantly increases particle transport velocity (PTV) in a concentration-dependent manner labshare.cncenmed.com. The underlying signal transduction pathways for both this compound and theodrenaline in this context were found to be similar, primarily driven by β1-adrenergic receptor stimulation, ultimately leading to IP3 receptor-associated calcium release labshare.cncenmed.com. The synergistic effects observed at the β1-adrenergic receptor are considered highly relevant for modulating PTV at clinically relevant concentrations labshare.cncenmed.com.

While primarily synergistic in terms of cardiac stimulation, the combination can exhibit complex interactions in other tissues. For instance, Akrinor increased cardiac contractile force but did not induce constriction in A. mammaria preparations in vitro. Instead, it shifted the noradrenaline concentration-response curve to the right, suggesting an α1-adrenoceptor antagonistic effect or PDE inhibition in this specific vascular bed guidetopharmacology.org. This indicates that the theophylline component may counteract the vasoconstrictive effects of adrenergic stimulation in certain vascular territories through its vasodilatory properties, which are thought to involve PDE3 inhibition and subsequent accumulation of cGMP sigmaaldrich.com.

Table 1: Median Effective Concentrations (EC50) for Particle Transport Velocity (PTV) Acceleration in Murine Tracheal Epithelium cenmed.com

| Compound/Mixture | Median Effective Concentration (EC50) | Components (if mixture) |

| This compound/Theodrenaline (20:1) | 0.46 µM | 9.6 µM this compound, 0.46 µM Theodrenaline |

| This compound alone | 408 µM | N/A |

| Theodrenaline alone | 4 µM | N/A |

Receptor Ligand Competition and Modulation Studies with Adrenergic Agonists and Antagonists

This compound's pharmacological actions are largely mediated through its interactions with adrenergic receptors wikipedia.org. Its effects are primarily driven by beta-adrenergic receptors, and studies have shown that the positive inotropic effects of this compound can be blocked by adrenergic antagonists wikipedia.org.

At the cellular level, this compound binds to adrenergic receptors on cardiac cells, leading to the stimulation of norepinephrine release wikipedia.org. This action enhances intracellular signaling pathways that increase the release of calcium ions, ultimately improving cardiac contractility and output wikipedia.org. This compound is known to exert its effects through both direct and indirect sympathomimetic actions wikipedia.org.

The fixed combination of this compound and theodrenaline achieves its clinical effects through a combination of β1- and α-adrenoceptor stimulation labshare.cn. The non-selective inhibition of phosphodiesterases by the theophylline component further enhances this adrenergic response labshare.cn. Experimental evidence highlights the critical role of β-adrenergic receptors in mediating the effects of this compound. For example, the non-selective β-adrenergic antagonist ICI-118,551 completely abolished the increase in particle transport velocity (PTV) induced by this compound and theodrenaline in murine tracheal epithelium, underscoring the importance of β-adrenergic receptor activation for these effects labshare.cn.

Further investigations into the intracellular signaling cascades revealed that the effects of this compound and theodrenaline on PTV are ultimately mediated via IP3 receptor activation labshare.cncenmed.com. Inhibition of IP3 receptors completely abolished the observed increase in PTV cenmed.com. The depletion of intracellular calcium stores, for instance by caffeine (B1668208), also confirmed calcium as a crucial intracellular messenger for the PTV alterations induced by this compound/theodrenaline cenmed.com.

In the context of vascular effects, the noradrenaline component of theodrenaline activates α1-adrenoceptors on vascular smooth muscle cells sigmaaldrich.com. This activation initiates a signaling cascade involving Gq-proteins and phospholipase C, leading to the release of Ca2+ from the endoplasmic reticulum into the cytosol, thereby promoting muscle contraction sigmaaldrich.com. The norephedrine component of this compound also contributes by stimulating the release of endogenous noradrenaline and may act as a partial agonist at the α1-adrenoceptor, potentially mediating vasoconstriction sigmaaldrich.com. However, the vasodilatory effect of theophylline, achieved through PDE3 inhibition and subsequent cGMP accumulation, can counteract these vasoconstrictive tendencies sigmaaldrich.com.

Interactions with Other Enzyme Systems Affecting Cellular Signaling

The pharmacological activity of this compound, particularly when combined with theodrenaline, involves significant interactions with various intracellular enzyme systems, primarily through its theophylline component. Theophylline is a known unselective phosphodiesterase (PDE) inhibitor guidetopharmacology.orgsigmaaldrich.com. Among the PDEs, PDE3 is particularly abundant and functionally relevant in human cardiac tissue sigmaaldrich.com.

Beyond the classical cAMP-PKA pathway, research has elucidated more nuanced interactions with other signaling enzymes. In studies examining mucociliary clearance, the effects of this compound/theodrenaline on particle transport velocity (PTV) were found to be ultimately mediated by IP3 receptor-associated calcium release, which was triggered by β1-adrenergic receptor stimulation labshare.cncenmed.com. Interestingly, while protein kinase A (PKA) is a key downstream effector of cAMP, investigations suggested that PKA was not the sole or pivotal signal transduction enzyme for the increase in PTV induced by this compound and theodrenaline; instead, IP3 receptors played a crucial role in mediating the calcium release necessary for this effect cenmed.comwikipedia.org. The observed effects on PTV were completely abolished when IP3 receptors were inhibited, highlighting their importance in this specific cellular response cenmed.com. This indicates a complex interplay where β1-adrenoceptor activation leads to adenylyl cyclase activation, increased cAMP, and subsequently, IP3 receptor-associated calcium release, demonstrating a non-canonical signaling pathway in certain cellular contexts labshare.cnsigmaaldrich.comcenmed.com.

Investigational Drug-Drug Interaction Potential Through Enzyme Modulation (e.g., Cytochrome P450)

The potential for drug-drug interactions (DDIs) is a critical aspect of a compound's pharmacological profile, often mediated through the modulation of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP450) system mims.comfishersci.be. CYP450 enzymes, predominantly located in the liver, are responsible for metabolizing a significant proportion of clinically used medications mims.comfishersci.be. DDIs can arise from either the induction (leading to accelerated biotransformation and potentially decreased drug efficacy) or inhibition (leading to decreased metabolism and potentially increased drug levels or toxicity) of these enzymes mims.com.

This compound's metabolism can be influenced by co-administration with various other compounds citeab.com. For instance, its metabolism has been observed to decrease when combined with drugs such as Capmatinib, Acyclovir, Aminophenazone, Aminophylline, Amiodarone, Amitriptyline, Carmustine, and Caffeine citeab.com. Conversely, an increase in this compound's metabolism has been noted when co-administered with Capsaicin, Albendazole, and Canakinumab citeab.com. Furthermore, the serum concentration of this compound can be reduced by drugs like Adalimumab, Carbamazepine, Amobarbital, and Butabarbital citeab.com. In contrast, Carbimazole may decrease the excretion rate of this compound, potentially leading to higher serum levels of this compound citeab.com.

The theophylline component of this compound, being a xanthine (B1682287) derivative, shares structural similarities with caffeine. Caffeine itself is a known substrate and modulator of CYP3A4, one of the most abundant CYP enzymes in the liver fishersci.atnih.gov. CYP3A4 possesses a large and flexible active site capable of accommodating multiple substrate molecules, which can lead to complex binding and allosteric behaviors that influence metabolism fishersci.at. While the precise in vivo drug-drug interaction potential of caffeine (and by extension, the theophylline moiety) through CYP3A4 modulation is still under investigation, these findings suggest that the theophylline component of this compound could contribute to its DDI profile, particularly concerning CYP450 enzymes fishersci.at.

Table 2: Investigational Drug-Drug Interactions Affecting this compound's Metabolism or Serum Concentration citeab.com

| Interacting Drug | Effect on this compound |

| Capmatinib | Decreased metabolism |

| Acyclovir | Decreased metabolism |

| Aminophenazone | Decreased metabolism |

| Aminophylline | Decreased metabolism |

| Amiodarone | Increased serum concentration, decreased metabolism |

| Amitriptyline | Decreased metabolism |

| Carmustine | Decreased metabolism |

| Caffeine | Decreased metabolism |

| Capsaicin | Increased metabolism |

| Albendazole | Increased metabolism |

| Canakinumab | Increased metabolism |

| Adalimumab | Decreased serum concentration |

| Carbamazepine | Decreased serum concentration |

| Amobarbital | Decreased serum concentration |

| Butabarbital | Decreased serum concentration |

| Carbimazole | Decreased excretion rate (potential for higher serum level) |

Advanced Research Methodologies and Analytical Approaches for Cafedrine Studies

In Vitro Model Systems for Mechanistic Elucidation

In vitro model systems provide controlled environments to investigate the direct effects of cafedrine on specific tissues and cell types, minimizing the complexities inherent in in vivo studies.

Isolated Organ Preparations (e.g., Langendorff Heart Preparations)

Isolated organ preparations, such as the Langendorff heart, are fundamental ex vivo techniques widely utilized in pharmacological and physiological research. In this method, a heart is removed from an animal and perfused retrogradely via the aorta with an oxygenated, nutrient-rich solution (e.g., Krebs–Henseleit or Tyrode's solution). This perfusion allows the coronary vessels to be supplied, enabling the heart to continue beating for several hours outside the body umich.edunih.gov. The Langendorff setup is valuable for observing the direct effects of drugs on cardiac contractile strength, heart rate, and coronary blood flow without the confounding influences of neuronal and hormonal systems present in an intact organism umich.edu.

For this compound, particularly in its combination with theodrenaline (B228420) (Akrinor), future research areas have suggested the use of isolated Langendorff preparations to comprehensively characterize its inotropic (contractility), bathmotropic (excitability), and chronotropic (heart rate) effects wikipedia.org. This model facilitates the direct addition of this compound to the perfusate, allowing for precise observation of its impact on myocardial function and coronary circulation umich.edu.

Primary Cell Cultures (e.g., Cardiomyocytes, Vascular Smooth Muscle Cells, Tracheal Epithelial Cells)

Primary cell cultures, derived directly from living organisms, offer a more physiologically relevant in vitro model compared to immortalized cell lines, closely mimicking the in vivo cellular environment nih.gov. These cultures are instrumental in dissecting the specific cellular pathways and receptor interactions mediated by this compound.

Cardiomyocytes: Studies have investigated the effects of this compound and its combination with theodrenaline on cardiac muscle cells. The mixture (Akrinor) has been shown to evoke a positive inotropic effect in human atrial trabeculae, which contain cardiomyocytes, primarily through the stimulation of β-adrenoceptors nih.govnih.gov. The proposed mechanism involves the activation of β1-adrenoceptors in heart muscle cells, leading to the activation of adenylyl cyclase, increased cyclic adenosine (B11128) monophosphate (cAMP), and ultimately enhanced inotropy wikipedia.org.

Vascular Smooth Muscle Cells (VSMCs): The impact of this compound/theodrenaline on vascular smooth muscle cells is also a focus of research. While the combination is known to increase mean arterial pressure, the precise balance between α1-mediated vasoconstriction and cGMP-mediated vasodilation in VSMCs is an area for further elucidation wikipedia.org. Primary vascular smooth muscle cells are commonly used to study vascular diseases and can be co-cultured with endothelial cells to better understand complex vascular responses nih.govijbiotech.com.

Tracheal Epithelial Cells: Recent research has explored the influence of this compound and its combination with theodrenaline on intracellular calcium concentration ([Ca2+]i) in human tracheal epithelial cells. These studies revealed that the 20:1 mixture of this compound/theodrenaline, as well as the individual components, increases [Ca2+]i through mechanisms involving IP3 receptor-associated calcium release, ultimately triggered by β1-adrenergic receptor stimulation nih.govmedchemexpress.com. Ryanodine (B192298) receptor (RyR) subtypes, specifically RyR-2 and RyR-3, have been identified as contributing to calcium release in murine tracheal epithelium in response to this compound/theodrenaline medchemexpress.com.

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are considered a gold standard in pharmacology for characterizing ligand-receptor interactions due to their high sensitivity and quantitative precision mims.comfishersci.benih.gov. These assays involve the use of a radiolabeled ligand that binds to the receptor, allowing for the measurement of binding affinity, receptor density, and ligand selectivity mims.comuah.esnih.gov.

Saturation Binding Studies for Affinity (Kd) and Capacity (Bmax) Determination

Saturation binding studies are designed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for a radiolabeled ligand on a receptor population umich.edumims.comfishersci.benih.govumich.eduwikidoc.orgnih.govwikipedia.org. In these experiments, increasing concentrations of a radiolabeled ligand are incubated with tissue homogenates or cells containing the receptor of interest until equilibrium is reached. Specific binding, which represents the binding to the target receptor, is then measured.

Kd (Equilibrium Dissociation Constant): Kd is a measure of the affinity of the ligand for its receptor. It represents the concentration of the ligand at which half of the receptor sites are occupied at equilibrium umich.eduwikidoc.orgwikipedia.orgpharmacologycanada.org. A lower Kd value indicates a higher affinity of the ligand for the receptor wikipedia.org.

Bmax (Maximum Binding Capacity): Bmax represents the total number of receptor sites in the sample. It is the specific binding extrapolated to very high concentrations of the radioligand, indicating the density of receptors present in the tissue or cell preparation umich.eduwikidoc.orgwikipedia.orgpharmacologycanada.org. Bmax is typically expressed in units such as fmol/mg protein or sites per cell umich.eduwikipedia.org.

Analysis of saturation binding data typically involves non-linear regression fitting to a binding isotherm equation, which allows for the accurate determination of Kd and Bmax values umich.eduwikidoc.orgwikipedia.org.

Competition Binding Assays for Ligand Selectivity Profiling

Competition binding assays are employed to determine the affinity and selectivity of unlabeled compounds (competitors) for a receptor by assessing their ability to displace a fixed concentration of a radiolabeled ligand mims.comfishersci.benih.govuah.es. These assays are crucial for profiling the selectivity of a ligand across different receptor subtypes or for comparing the binding potency of various compounds to the same receptor.

In a typical competition assay, a constant amount of radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. The concentration of the competing ligand that displaces 50% of the specific binding of the radioligand is known as the IC50 (half maximal inhibitory concentration). The IC50 value can then be converted to an absolute inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used. The Ki value provides a more direct measure of the inhibitory ligand's binding affinity to its target and is useful for comparing the potency of different compounds.

Competition curves can also provide insights into the presence of single or multiple populations of binding sites. A steep curve generally indicates binding to a single receptor population, while a shallow curve or one with inflection points may suggest binding to multiple populations.

Enzyme Activity and Inhibition Assays

Cytochrome P450 Enzyme Inhibition and Induction Assays

Cytochrome P450 (CYP) enzymes play a pivotal role in the metabolism of a vast majority of drugs and xenobiotics within the human body. Understanding how a chemical compound interacts with these enzymes is essential for predicting potential drug-drug interactions (DDIs) and ensuring the safety and efficacy of therapeutics. CYP inhibition assays are designed to determine if a compound interferes with the activity of these enzymes, which could lead to altered drug exposure and potential toxicity or reduced efficacy of co-administered drugs nuvisan.comnih.gov. Conversely, CYP induction assays assess whether a compound increases the expression of CYP enzymes, potentially accelerating metabolism and decreasing the efficacy of other drugs nuvisan.comevotec.com.

These assays are typically performed in vitro using human liver microsomes (hLM) or cultured human hepatocytes, which are rich in CYP enzymes and provide a physiologically relevant matrix nuvisan.compatsnap.com. For inhibition studies, a test compound is incubated with the enzyme and a specific probe substrate, and the formation of metabolites is monitored. The concentration of the test compound that results in 50% inhibition (IC50) of the isoform-specific transformation is a key metric nuvisan.com. Induction assays evaluate changes in mRNA levels and/or catalytic activity of specific CYP isoforms like CYP1A2, CYP2B6, and CYP3A4 upon exposure to the test compound evotec.com. While specific data on this compound's interaction with CYP enzymes were not detailed in the reviewed literature, these assays are fundamental for characterizing its metabolic profile and potential for DDIs.

Advanced Spectroscopic and Chromatographic Techniques for Compound Analysis

Advanced spectroscopic and chromatographic techniques are indispensable tools for the comprehensive analysis of chemical compounds, enabling identification, quantification, and structural elucidation.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical platform widely employed for the identification and quantification of metabolites in complex biological samples nih.govijpras.com. The coupling of liquid chromatography (LC) with mass spectrometry (MS) allows for the separation of compounds based on their physicochemical properties before their detection and characterization by mass spectrometry nih.gov. This reduces sample complexity and enhances the sensitivity and selectivity of metabolite detection nih.govtechnologynetworks.com.

In metabolite identification, LC-MS, particularly with high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (LC-MS/MS), provides accurate mass data and fragmentation patterns that are crucial for elucidating the structures of unknown metabolites ijpras.comfrontiersin.org. For quantification, techniques like selected reaction monitoring (SRM) in triple quadrupole LC-MS/MS systems offer high sensitivity and selectivity for targeted analysis of specific metabolites nih.govtechnologynetworks.com. LC-MS is therefore a vital technique for understanding the metabolic pathways and fate of compounds like this compound within biological systems.

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy are complementary techniques used extensively for the structural analysis of chemical compounds.

FTIR spectroscopy, on the other hand, is primarily used to identify functional groups present within a molecule thermofisher.comazooptics.com. It measures the absorption of infrared radiation by a sample, producing a spectrum that reflects its molecular composition based on characteristic bond vibrations azooptics.com. FTIR can also be used for purity control and to detect the presence or absence of specific functional groups thermofisher.comnih.gov. Together, NMR and FTIR spectroscopies provide a comprehensive approach to confirming the structure, purity, and specific functional moieties of compounds such as this compound thermofisher.comazooptics.com.

Computational and In Silico Modeling Approaches

Computational and in silico modeling approaches have become integral to modern chemical and drug discovery research, offering cost-effective and efficient ways to predict molecular behavior and interactions.

Molecular Docking and Dynamics Simulations for Receptor-Ligand Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study receptor-ligand interactions at an atomic level nih.govresearchgate.net. Molecular docking predicts the preferred orientation (binding pose) of a ligand when it binds to a specific receptor, along with its binding strength and affinity nih.govmdpi.com. Various scoring functions are employed to evaluate the quality of these predicted binding poses nih.gov.

While docking provides a static snapshot of the interaction, molecular dynamics simulations offer a dynamic view by simulating the time-dependent behavior of molecular systems nih.govmdpi.com. MD simulations can reveal the stability of protein-ligand systems, conformational changes upon binding, and the detailed interactions over time nih.govmdpi.com. When used in combination, these methods are invaluable for understanding the molecular determinants driving receptor-ligand recognition mechanisms and for predicting how compounds like this compound might interact with their biological targets nih.govnih.gov.

Structure-Activity Relationship (SAR) Studies via Chemoinformatics

Structure-Activity Relationship (SAR) studies are a fundamental practice in chemistry aimed at understanding how changes in chemical structure influence the biological activity of a compound u-strasbg.fr. Chemoinformatics, an interdisciplinary field combining chemistry and computer science, provides the tools and methodologies to extract, process, and extrapolate meaningful data from chemical structures to facilitate SAR analyses nih.govresearchgate.net.

Chemoinformatics approaches in SAR often involve the use of molecular descriptors, such as 2D fingerprints or topological indices, to characterize compounds nih.govresearchgate.net. These descriptors enable the comparison of structural similarity between compounds and the identification of activity cliffs—where small structural changes lead to significant differences in activity u-strasbg.fr. Machine learning algorithms are frequently employed in chemoinformatics to build predictive models that relate structural features to biological properties nih.gov. By analyzing large chemical databases, chemoinformatics allows researchers to uncover patterns and relationships between chemical structure and biological activity, which is crucial for optimizing compounds like this compound for desired pharmacological effects nih.govresearchgate.net.

Future Research Directions and Uncharted Territories in Cafedrine Science

Deeper Elucidation of Synergistic Molecular Mechanisms within Multi-Component Formulations

Cafedrine is commonly utilized in a 20:1 fixed-ratio combination with theodrenaline (B228420). researchgate.netfrontiersin.orgresearchgate.netnih.govfrontiersin.org The clinical actions of this combination are primarily mediated through the stimulation of β1- and α-adrenoceptors, with phosphodiesterase (PDE) inhibition contributing to an enhanced response. nih.govresearchgate.net While theodrenaline is believed to elicit an immediate response due to its direct sympathomimetic activity, this compound's effects are often observed with a notable delay, leading to the hypothesis that it may function as a prodrug. nih.gov

Comprehensive Mapping of this compound's Metabolomic Profile and Prodrug Activity

A significant area requiring further investigation is the comprehensive mapping of this compound's metabolomic profile. The exact metabolites of this compound are currently unknown. frontiersin.org The observed delay in this compound's clinical response compared to theodrenaline has led to the hypothesis that this compound itself may be a prodrug, with its pharmacological effects being exerted by its metabolites. nih.govfrontiersin.org

Detailed pharmacokinetic studies are crucial to understand how this compound is metabolized in vivo and how this metabolism influences its pharmacodynamic profile. frontiersin.org The field of metabolomics offers powerful tools for identifying active compounds, including prodrugs, and for elucidating their mechanisms of action. universiteitleiden.nlnih.gov Pharmacometabolomics, specifically, can provide insights into the terminal metabolic profiles resulting from drug treatment and reflect the metabolic status across various tissues and fluids, which would be highly beneficial for understanding the biological mechanisms underpinning this compound's activity. nih.gov

Development of Predictive In Vitro and Ex Vivo Models for Pharmacological Responses

Current research on this compound has utilized in vitro models, demonstrating its effects on human atrial myocardium and murine tracheal epithelium. frontiersin.orgresearchgate.netnih.govresearchgate.net These studies have shown that this compound alone can increase particle transport velocity (PTV) and elevate intracellular calcium concentrations in these models. frontiersin.orgnih.govresearchgate.net However, a critical limitation is that the concentrations of this compound used in some in vitro experiments to elicit an increase in intracellular calcium are considerably higher than clinically observed plasma concentrations. researchgate.net This disparity highlights the need for the development of more physiologically relevant and predictive models.

Ex vivo models represent a vital bridge between traditional in vitro cell cultures and complex in vivo animal models. They offer a more accurate representation of how a drug might perform by providing a physiologically relevant substrate for the evaluation of pharmacological responses. championsoncology.com Such models can facilitate faster, more cost-effective, and higher-throughput assessments of therapeutic agents, enabling more informed decision-making in drug development. championsoncology.com Developing advanced in vitro and ex vivo models that more closely mimic the physiological environment and relevant cellular interactions would significantly enhance the ability to predict this compound's pharmacological responses in a clinical setting.

Exploration of Novel Physiological Modulations Beyond Cardiovascular Effects (e.g., Mucociliary Clearance)

While this compound/theodrenaline is well-known for its cardiovascular effects, including increasing mean arterial pressure, cardiac preload, stroke volume, and cardiac output, researchgate.netfrontiersin.orgresearchgate.netresearchgate.net recent investigations have begun to explore its influence on other physiological systems. A notable area of emerging research is its impact on mucociliary clearance, a crucial innate defense mechanism of the respiratory tract. researchgate.netfrontiersin.orgnih.gov

Studies have demonstrated that this compound, both alone and in combination with theodrenaline, significantly increases particle transport velocity (PTV) in murine trachea preparations in a concentration-dependent manner. researchgate.netfrontiersin.orgnih.gov The underlying mechanism appears to involve IP3 receptor activation and subsequent calcium release. researchgate.netfrontiersin.orgnih.govresearchgate.net Despite these promising findings, further studies are imperative to validate the ability of this compound/theodrenaline to modulate mucociliary clearance in clinical practice, especially considering the differences between effective concentrations in in vitro models and actual clinical plasma levels. researchgate.net This expansion of research into non-cardiovascular effects could uncover new therapeutic applications or provide a more holistic understanding of this compound's systemic impact.

Characterization of Stereochemical Influences on this compound's Pharmacological Actions

The influence of stereochemistry on this compound's pharmacological actions represents an uncharted territory in its scientific exploration. Many biologically active compounds exist as stereoisomers, and these different spatial arrangements can significantly impact a drug's potency, efficacy, selectivity for target receptors, and metabolic fate. Currently, there is a lack of detailed research specifically characterizing the stereochemical influences on this compound's pharmacological profile. Future investigations should focus on:

Identifying and separating potential stereoisomers of this compound.

Evaluating the individual pharmacological activities of each stereoisomer in relevant biological assays.

Determining if different stereoisomers exhibit distinct binding affinities to adrenergic receptors or other molecular targets.

Investigating the metabolic pathways and rates of each stereoisomer to understand if stereochemistry influences its biotransformation and the formation of active metabolites.

Such studies are crucial for a complete understanding of this compound's structure-activity relationships and could potentially lead to the development of more selective and effective this compound-based compounds.

Investigation of Context-Dependent Effects and Modulating Factors on this compound's Activity

These observations underscore the critical need for further research into how patient-specific physiological states, genetic polymorphisms, co-existing medical conditions, and concomitant medications modulate this compound's activity. Understanding these context-dependent effects will be vital for personalizing therapeutic strategies, predicting individual patient responses, and ultimately optimizing the clinical utility of this compound in diverse patient populations.

Q & A

Q. What is the pharmacological mechanism of Cafedrine in acute hypotension, and how is it studied experimentally?

this compound’s mechanism involves central nervous system stimulation and adrenergic receptor modulation, often studied in combination with theodrenaline (20:1 ratio) to enhance cardiovascular responses . Experimental models typically measure hemodynamic parameters (e.g., blood pressure, heart rate) in murine or in vitro systems. Key methodologies include β-adrenergic receptor blockade (e.g., ICI-118,551) to isolate receptor-specific effects and concentration-response analyses using Hill equations to quantify efficacy .

Q. How is this compound combined with other agents in preclinical studies, and what are the criteria for selecting such combinations?

this compound is frequently paired with theodrenaline at a fixed 20:1 ratio to study acute hypotension, leveraging synergistic effects on β-adrenergic pathways . Selection criteria include complementary mechanisms (e.g., this compound’s CNS stimulation + theodrenaline’s peripheral vasoconstriction) and dose optimization via in vivo efficacy screens. Researchers must validate combination ratios using isobolographic analysis to confirm synergy over additive effects .

Advanced Research Questions

Q. How can researchers design experiments to isolate this compound’s receptor-specific contributions in complex biological systems?

- Step 1 : Use selective antagonists (e.g., β1-blocker CGP20712A) to inhibit specific receptors during this compound/theodrenaline administration .

- Step 2 : Employ calcium imaging or IP3 receptor assays to track intracellular signaling cascades, as this compound’s effects may involve calcium-dependent pathways .

- Step 3 : Compare outcomes across knockout models (e.g., β-adrenergic receptor-deficient mice) to confirm target specificity. This approach resolves confounding variables and clarifies mechanistic pathways .

Q. What methodologies address contradictions in this compound’s reported receptor interactions?

Contradictory findings (e.g., partial β1-blockade resistance) require:

- Triangulation : Cross-validate results using multiple techniques (e.g., electrophysiology, radioligand binding assays).

- Dose-Response Refinement : Test subthreshold doses to identify non-linear effects.

- Contextual Analysis : Account for tissue-specific receptor expression (e.g., tracheal vs. cardiac tissue) . Iterative hypothesis testing and adherence to FINER criteria (Feasible, Novel, Ethical, Relevant) help mitigate inconsistencies .

Q. Which statistical models are optimal for analyzing this compound’s concentration-response relationships?

- Hill Equation : Models sigmoidal dose-response curves to estimate EC50 and maximal efficacy (Emax) .

- ANOVA with Post Hoc Tests : Compares mean differences across treatment groups (e.g., this compound alone vs. combination).

- Synergy Scoring : Uses Chou-Talalay or Bliss independence models to quantify drug interactions . Data should be normalized to baseline and include confidence intervals to assess variability .

Methodological Considerations

Q. How should researchers document experimental protocols for this compound studies to ensure reproducibility?

- Detailed Methods : Specify drug sources (e.g., TargetMol T30686), purity (>95%), and vehicle controls .

- Supplementary Data : Provide raw datasets (e.g., particle transport velocity curves) and instrument calibration details .

- Ethical Compliance : Adhere to ARRIVE guidelines for animal studies and declare conflicts of interest .

Q. What strategies validate this compound’s pharmacokinetic/pharmacodynamic (PK/PD) properties in translational research?

- Microdialysis : Measure free this compound concentrations in target tissues (e.g., brain, heart).

- LC-MS/MS : Quantify plasma half-life and metabolite profiles.

- PK/PD Modeling : Link exposure metrics (AUC, Cmax) to functional outcomes (e.g., blood pressure stabilization) .

Data Interpretation & Reporting

Q. How to contextualize this compound’s efficacy against existing therapies for hypotension?

- Comparative Trials : Use randomized crossover designs comparing this compound/theodrenaline to standard vasopressors (e.g., norepinephrine).

- Meta-Analysis : Aggregate preclinical and clinical data to evaluate effect sizes and safety profiles .

- Limitations : Address species-specific differences (e.g., murine vs. human adrenergic receptor density) .

Q. What are the best practices for addressing negative or inconclusive results in this compound research?

- Transparency : Report all outcomes, including failed experiments, in supplementary materials.

- Root-Cause Analysis : Investigate potential confounders (e.g., batch variability, environmental stressors).

- Peer Review : Submit to open-access journals (e.g., Reviews in Analytical Chemistry) for rigorous validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.